

Structural Elucidation of cis-Tetradec-3-enoyl-CoA: A Technical Guide

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Compound of Interest

Compound Name: *cis-tetradec-3-enoyl-CoA*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of **cis-tetradec-3-enoyl-CoA**, a key intermediate in the metabolism of unsaturated fatty acids. This document outlines the fundamental physicochemical properties, detailed experimental protocols for synthesis and analysis, and the metabolic context of this molecule. Spectroscopic data, based on established values for analogous compounds, are presented to facilitate its identification and characterization. This guide is intended to serve as a valuable resource for researchers in lipidomics, metabolic biochemistry, and drug development.

Introduction

cis-Tetradec-3-enoyl-CoA is a monounsaturated medium-chain acyl-coenzyme A that plays a crucial role as an intermediate in the β -oxidation of unsaturated fatty acids. The presence of a cis double bond at the C-3 position necessitates the action of specific enzymes for its complete catabolism, making it an important subject of study in metabolic pathways. Understanding its structure and properties is fundamental for investigating metabolic disorders and for the development of therapeutic agents targeting fatty acid metabolism.

Physicochemical Properties

The fundamental properties of **cis-tetradec-3-enoyl-CoA** are summarized in the table below. These values are computationally derived and provide a baseline for its characterization.

Property	Value	Source
Molecular Formula	C35H60N7O17P3S	PubChem[1]
IUPAC Name	S-[2-[3-[[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propionylamino]ethyl] (Z)-tetradec-3-enethioate	PubChem[1]
Molecular Weight	975.9 g/mol	PubChem[1]
Monoisotopic Mass	975.29792564 Da	PubChem[1]
ChEBI ID	CHEBI:62014	ChEBI[2]

Metabolic Significance: The β -Oxidation Pathway

cis-Tetradec-3-enoyl-CoA is an intermediate in the mitochondrial β -oxidation of unsaturated fatty acids.[3] Unlike saturated fatty acyl-CoAs, the cis double bond at an odd-numbered carbon position prevents direct hydration by enoyl-CoA hydratase. The metabolic pathway requires an auxiliary enzyme, Δ^3,Δ^2 -enoyl-CoA isomerase, to convert the cis- Δ^3 double bond to a trans- Δ^2 double bond, which can then proceed through the standard β -oxidation spiral.[4]



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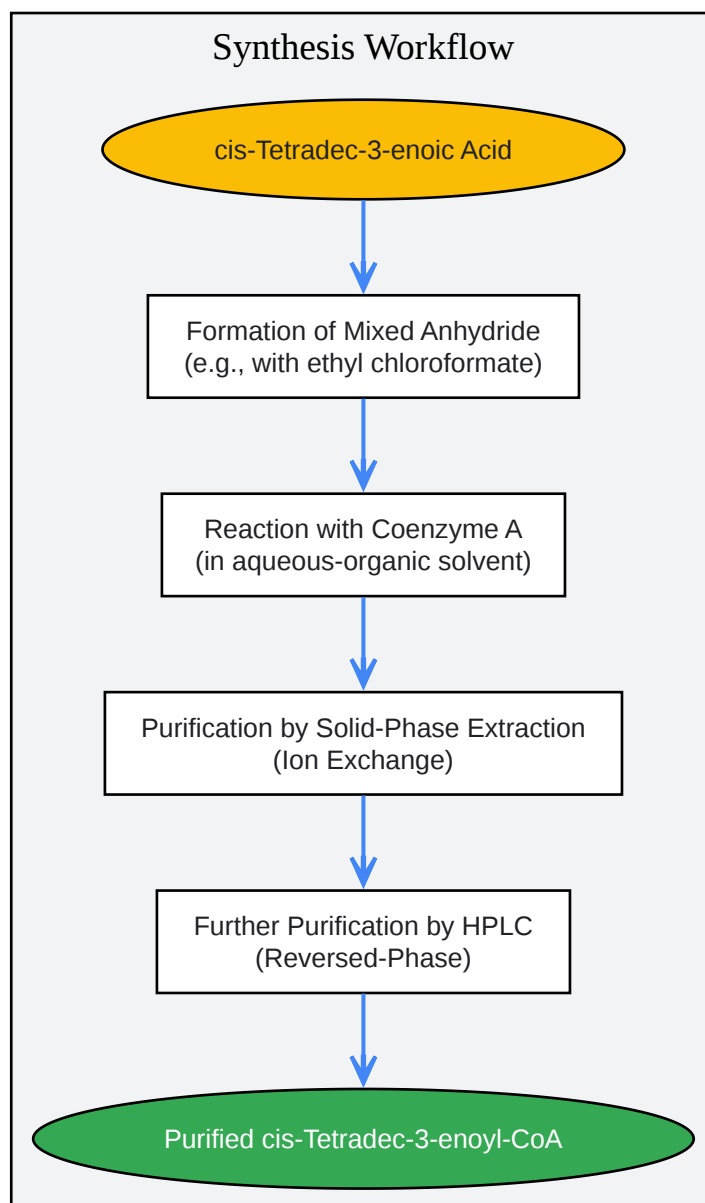
Figure 1: Metabolic pathway of **cis-tetradec-3-enoyl-CoA** in β -oxidation.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis and characterization of medium-chain acyl-CoAs and can be adapted for **cis-tetradec-3-enoyl-CoA**.^[5]

Synthesis

The synthesis of **cis-tetradec-3-enoyl-CoA** can be achieved from its corresponding fatty acid, cis-tetradec-3-enoic acid, using a mixed anhydride method.



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Figure 2: General workflow for the synthesis of **cis-tetradec-3-enoyl-CoA**.

Protocol:

- **Mixed Anhydride Formation:** cis-Tetradec-3-enoic acid is dissolved in an appropriate organic solvent (e.g., tetrahydrofuran) and cooled. A base (e.g., triethylamine) is added, followed by the dropwise addition of an activating agent like ethyl chloroformate to form the mixed anhydride.

- **Coupling with Coenzyme A:** A solution of Coenzyme A trilithium salt in an aqueous buffer is prepared. The mixed anhydride solution is then slowly added to the Coenzyme A solution under vigorous stirring. The reaction progress is monitored by a suitable method, such as thin-layer chromatography.
- **Purification:** The crude product is first purified using solid-phase extraction with an ion-exchange resin to remove unreacted fatty acid and other non-polar impurities.^[5] This is followed by semi-preparative reversed-phase high-performance liquid chromatography (HPLC) for final purification.^[5]

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC is used to assess the purity of the synthesized **cis-tetradec-3-enoyl-CoA**.

- **Column:** C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- **Mobile Phase:** A gradient of solvent A (e.g., 50 mM potassium phosphate buffer, pH 5.3) and solvent B (e.g., acetonitrile).
- **Detection:** UV detection at 260 nm (for the adenine moiety of CoA).
- **Expected Retention Time:** The retention time will be dependent on the specific gradient and column used but will be shorter than that of the corresponding saturated acyl-CoA due to the presence of the double bond.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and structure of the synthesized compound. Electrospray ionization (ESI) in positive ion mode is commonly used for acyl-CoAs.

- **Instrumentation:** A quadrupole time-of-flight (Q-TOF) or a triple quadrupole mass spectrometer.
- **Ionization Mode:** Positive Electrospray Ionization (ESI+).
- **Expected $[M+H]^+$:** 976.30519 m/z.

- Tandem MS (MS/MS): Fragmentation of the precursor ion will yield characteristic product ions. A common fragmentation pattern for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate moiety (507 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are used to confirm the structure of the acyl chain, including the position and stereochemistry of the double bond.

- Solvent: D_2O or a mixture of D_2O and an organic solvent like acetonitrile- d_3 .
- Reference: An internal standard such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate).

Spectroscopic Data (Illustrative)

While experimental data for **cis-tetradec-3-enoyl-CoA** is not readily available in public databases, the following tables present expected and illustrative data based on the analysis of similar unsaturated acyl-CoAs.

Mass Spectrometry Data

Ion	m/z (Expected)	Description
$[\text{M}+\text{H}]^+$	976.3	Protonated molecular ion
$[\text{M}-507+\text{H}]^+$	469.3	Fragment corresponding to the loss of 3'-phosphoadenosine diphosphate
$[\text{Adenine}+\text{H}]^+$	136.1	Fragment corresponding to the protonated adenine base

^1H NMR Data (Illustrative)

The chemical shifts of the protons in the cis-tetradec-3-enoyl moiety are of particular interest.

Proton	Chemical Shift (ppm, Expected Range)	Multiplicity
H-3, H-4 (olefinic)	5.3 - 5.5	Multiplet
H-2 (α to thioester)	~2.5	Triplet
H-5 (allylic)	~2.0	Multiplet
-CH ₂ - (chain)	1.2 - 1.4	Multiplet
-CH ₃ (terminal)	~0.9	Triplet

¹³C NMR Data (Illustrative)

The ¹³C NMR spectrum provides confirmation of the carbon skeleton.

Carbon	Chemical Shift (ppm, Expected Range)
C-1 (thioester carbonyl)	198 - 202
C-3, C-4 (olefinic)	125 - 135
C-2 (α to thioester)	~45
C-5 (allylic)	~27
-CH ₂ - (chain)	22 - 32
-CH ₃ (terminal)	~14

Conclusion

The structural elucidation of **cis-tetradec-3-enoyl-CoA** is essential for a deeper understanding of fatty acid metabolism and its associated disorders. This guide provides a comprehensive framework for its synthesis, purification, and characterization, leveraging established protocols and predictive data. The information presented herein is intended to support researchers and professionals in their efforts to study this important metabolic intermediate and its role in health and disease.

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